molecular formula C7H6F2N2O3 B2500704 1-(2,2-Difluoroethyl)-5-nitro-1,2-dihydropyridin-2-one CAS No. 1386916-75-1

1-(2,2-Difluoroethyl)-5-nitro-1,2-dihydropyridin-2-one

Cat. No.: B2500704
CAS No.: 1386916-75-1
M. Wt: 204.133
InChI Key: ODXLFRJIYRLJIM-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-5-nitro-1,2-dihydropyridin-2-one is a compound of significant interest in the field of organic chemistry. This compound features a unique combination of a difluoroethyl group and a nitro group attached to a dihydropyridinone ring, making it a valuable subject for various chemical and pharmaceutical studies.

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-5-nitro-1,2-dihydropyridin-2-one typically involves multiple steps, starting with the preparation of the dihydropyridinone core. One common method includes the reaction of 2,2-difluoroethylamine with a suitable nitro-substituted pyridine derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-5-nitro-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2,2-Difluoroethyl)-5-nitro-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-5-nitro-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The difluoroethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for further development .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-5-nitro-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the difluoroethyl and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-5-nitropyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O3/c8-6(9)4-10-3-5(11(13)14)1-2-7(10)12/h1-3,6H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXLFRJIYRLJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1[N+](=O)[O-])CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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